molecular formula C7H6BrNO2S B1404368 Benzene, 4-bromo-2-(methylthio)-1-nitro- CAS No. 849623-34-3

Benzene, 4-bromo-2-(methylthio)-1-nitro-

Cat. No.: B1404368
CAS No.: 849623-34-3
M. Wt: 248.1 g/mol
InChI Key: JSVAGSJGMONNFB-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-2-(methylthio)-1-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, a methylthio group, and a nitro group

Scientific Research Applications

Benzene, 4-bromo-2-(methylthio)-1-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-(methylthio)-1-nitro- typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The methylthio group can be introduced through a nucleophilic substitution reaction, while the nitro group is usually added via nitration. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-(methylthio)-1-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-(methylthio)-1-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity, while the bromine and methylthio groups can modulate its overall chemical behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 4-bromo-1-nitro-: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Benzene, 2-(methylthio)-1-nitro-:

    Benzene, 4-bromo-2-(methylthio)-: Lacks the nitro group, altering its oxidation and reduction behavior.

Uniqueness

Benzene, 4-bromo-2-(methylthio)-1-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for innovation in multiple fields.

Properties

IUPAC Name

4-bromo-2-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAGSJGMONNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium methanethiolate (2.25 g, 70.1 mmol) in water (50 mL) was added dropwise to a solution of 4-bromo-2-fluoro-1-nitrobenzene (6.42 g, 29.2 mmol) in N,N-dimethylformamide (150 mL) at 0° C. and the mixture was stirred for 1 hour. The mixture was filtered and the solid washed with water (3×150 mL) to give the title compound.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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